methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a thiazole ring, a furan ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactionsReaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s biological effects are mediated through its ability to interfere with key biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide These compounds share structural similarities but may differ in their biological activities and applications. Methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate is unique due to its specific combination of functional groups and the resulting biological properties .
Properties
Molecular Formula |
C25H17N3O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[5-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H17N3O4S/c1-31-24(30)17-9-7-16(8-10-17)21-12-11-18(32-21)13-19-22(26)28-20(15-5-3-2-4-6-15)14-33-25(28)27-23(19)29/h2-14,26H,1H3/b19-13-,26-22? |
InChI Key |
LGWCNXXSZOJPOY-VZKFJVGXSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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